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  • Product: 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride
  • CAS: 1255717-01-1

Core Science & Biosynthesis

Exploratory

1-phenyl-piperazine-2-carboxylic acid dihydrochloride safety data sheet and handling guidelines

An in-depth technical analysis and handling guide for 1-phenyl-piperazine-2-carboxylic acid dihydrochloride (CAS: 1255717-01-1) requires bridging the gap between chemical safety compliance and advanced pharmacological ap...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and handling guide for 1-phenyl-piperazine-2-carboxylic acid dihydrochloride (CAS: 1255717-01-1) requires bridging the gap between chemical safety compliance and advanced pharmacological application.

As a highly versatile bifunctional scaffold, this compound is a cornerstone in the development of neurotherapeutics. The N-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, frequently utilized to design ligands that target G-protein coupled receptors (GPCRs) within the central nervous system (CNS), particularly dopamine (D2/D3) and serotonin (5-HT1A/5-HT7) receptors[1][2][3]. The inclusion of the 2-carboxylic acid group provides a critical vector for peptide coupling, library diversification, and peptidomimetic design[4].

This whitepaper synthesizes physicochemical causality, rigorous safety data sheet (SDS) guidelines, and self-validating experimental workflows for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physical state of a reagent dictates downstream experimental success. 1-phenyl-piperazine-2-carboxylic acid is supplied as a dihydrochloride salt rather than a free base.

The Causality of the Salt Form: The free base of piperazine-2-carboxylic acid derivatives is highly susceptible to spontaneous decarboxylation and oxidative degradation at the secondary amine[5]. By protonating both the N1 and N4 nitrogens with hydrochloric acid, the molecule is electronically stabilized. This salt formation prevents lone-pair participation in degradation pathways, drastically increasing shelf-life. Furthermore, it shifts the compound from a lipophilic, poorly soluble state into a highly hydrophilic state, which is a strict requirement for formulating aqueous stocks in in vitro biological assays[6].

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Chemical Name 1-Phenyl-piperazine-2-carboxylic acid dihydrochlorideBifunctional scaffold (amine + carboxylic acid).
CAS Number 1255717-01-1Unique identifier for procurement and SDS tracking[7].
Molecular Formula C11H14N2O2 · 2HClRequires mass adjustment when calculating molarity for assays.
Appearance White to off-white solidColor changes (e.g., yellowing) indicate oxidative degradation.
Solubility High in H₂O, Moderate in DMSOIdeal for aqueous buffer dilution; requires free-basing for organic synthesis.

Toxicological Profile & Hazard Assessment (SDS Core)

Handling piperazine derivatives requires strict adherence to safety protocols due to their inherent basicity and biological activity. Exposure to high levels of piperazine derivatives can cause severe irritation and systemic CNS effects[8].

Table 2: GHS Classification and Hazard Statements
Hazard ClassCategoryH-StatementCausality & Mechanism
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.The acidic nature of the dihydrochloride salt, combined with the underlying amine reactivity, disrupts the lipid bilayer of the stratum corneum[9].
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.Direct contact causes rapid pH shifts in the aqueous humor, leading to protein denaturation in the cornea[9][10].
STOT (Single Exposure) Category 3H335 : May cause respiratory irritation.Inhalation of fine dust particles interacts with the mucous membranes of the respiratory tract, triggering localized inflammatory cascades[9][10].
Standard Operating Procedure (SOP): Safe Handling & Spill Management

To ensure a self-validating safety environment, follow this protocol for handling and spill remediation:

  • Engineering Controls: Always handle the dry powder within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent aerosolized inhalation[8][11].

  • PPE: Wear nitrile gloves (double-gloving recommended), a tightly fitting face shield or safety goggles (EN 166/NIOSH approved), and a lab coat[11].

  • Self-Validating Spill Cleanup:

    • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand)[8].

    • Neutralization: Apply a weak base, such as 5% sodium bicarbonate (NaHCO₃) solution, to the solid.

    • Validation Step: Observe for effervescence (CO₂ gas release). Once bubbling ceases, use a pH indicator strip on the liquid residue. Do not proceed with wiping until the pH strip reads exactly between 6.5 and 7.5. This validates that the dihydrochloride acid has been fully neutralized.

    • Disposal: Collect the neutralized slurry into a labeled hazardous waste container[10][11].

Experimental Workflows & Methodologies

Depending on the stage of drug development, researchers will either need the compound in its organic-soluble free base form (for synthesis) or its water-soluble salt form (for biological screening).

Workflow A: Neutralization and Free-Basing for Organic Synthesis

To utilize the carboxylic acid for peptide coupling (e.g., using HATU/DIPEA) or the secondary amine for Buchwald-Hartwig amination[2], the dihydrochloride salt must be converted to its free base.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride in deionized water to achieve a 0.1 M solution.

  • Basification: Place the flask in an ice bath (0°C) to control the exothermic neutralization. Dropwise, add 1.0 M NaOH under continuous magnetic stirring.

  • Validation Step (pH Check): Continuously monitor the solution. The target pH is >9.0. Causality: The pKa of the piperazine nitrogens is typically around 8.5-9.0. A pH > 9 ensures complete deprotonation, driving the compound out of the aqueous phase.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Validation Step (TLC): Spot the aqueous and organic layers on a silica TLC plate (eluent: 10% MeOH in DCM). A UV-active spot in the organic layer validates successful extraction.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

FreeBasing Start 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride Dissolve Dissolve in DI Water (0.1 M at 0°C) Start->Dissolve Base Add 1M NaOH dropwise (Monitor pH) Dissolve->Base Check Is pH > 9.0? Base->Check Check->Base No Extract Extract with EtOAc (3x volumes) Check->Extract Yes Dry Dry over Na2SO4 & Evaporate Extract->Dry End Free Base Product (Ready for Synthesis) Dry->End

Workflow for free-basing 1-phenyl-piperazine-2-carboxylic acid dihydrochloride for synthesis.

Workflow B: Preparation of Assay-Ready Stocks for GPCR Screening

Phenylpiperazine derivatives are heavily screened against D2/D3 and 5-HT receptors[2][3]. Because the dihydrochloride salt is highly soluble, it is ideal for radioligand displacement assays.

Step-by-Step Protocol:

  • Master Stock: Weigh the dihydrochloride powder and dissolve it in 100% DMSO to create a 10 mM master stock. Causality: While water-soluble, DMSO prevents microbial growth and hydrolytic degradation during long-term storage at -20°C.

  • Serial Dilution: Dilute the master stock in the specific GPCR assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) to achieve a concentration curve (typically 10⁻⁵ M to 10⁻¹⁰ M).

  • Validation Step (Precipitation Check): Visually inspect the highest concentration well (10⁻⁵ M) against a light source. The absence of turbidity validates that the compound remains in solution at the maximum assay concentration.

  • Incubation & Filtration: Incubate the dilutions with CHO-K1 cell membranes expressing the target GPCR and the appropriate radioligand (e.g., [³H]-8-hydroxy-DPAT for 5-HT1A)[2]. Terminate the assay via rapid filtration through GF/C glass fiber plates.

GPCR_Assay Stock Prepare 10mM Stock in 100% DMSO Dilution Serial Dilution in Assay Buffer Stock->Dilution Incubation Incubate with GPCR Membranes (D2/D3) Dilution->Incubation Filtration Rapid Filtration (GF/C plates) Incubation->Filtration Wash Wash 3x with Ice-Cold Buffer Filtration->Wash Read Liquid Scintillation Counting Wash->Read

Preparation and execution workflow for GPCR radioligand binding assays.

References

  • NextSDS. "1-PHENYL-PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • 5z.com / Scientific Literature. "Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries." Available at: [Link]

  • Arkivoc. "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives." Arkat USA. Available at: [Link]

  • National Institutes of Health (NIH). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." PMC. Available at:[Link]

  • National Cancer Institute (NCI). "Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders." Cancer.gov. Available at: [Link]

  • MDPI. "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." MDPI. Available at:[Link]

  • Taylor & Francis. "Phenylpiperazine derivatives: a patent review (2006 – present)." Tandfonline. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 1-phenyl-piperazine-2-carboxylic acid dihydrochloride for cell culture assays

Application Note: Preparation and pH-Stabilized Dissolution of 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride for Cell Culture Assays Document Type: Technical Protocol & Mechanistic Guide Target Audience: Cell Bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and pH-Stabilized Dissolution of 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride for Cell Culture Assays

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists

Introduction & Mechanistic Rationale

1-Phenyl-piperazine-2-carboxylic acid is a highly versatile synthetic intermediate and pharmacophore often utilized in the development of kinase inhibitors (e.g., mTORC inhibitors) and GPCR ligands [1]. To overcome the inherently poor aqueous solubility of the lipophilic phenyl ring and the zwitterionic nature of the free amino acid, the compound is commercially supplied as a dihydrochloride salt (1-phenyl-piperazine-2-carboxylic acid dihydrochloride).

While the salt form ensures rapid and complete aqueous dissolution, it introduces a critical experimental variable: the "Dihydrochloride Dilemma." For every mole of the compound dissolved, two moles of hydrochloric acid (HCl) are liberated into the solution. If a concentrated stock is added directly to a weakly buffered cell culture medium (e.g., DMEM or RPMI with standard NaHCO₃), the uncompensated release of protons will rapidly overwhelm the medium's buffering capacity. This results in a precipitous drop in pH, which causes:

  • Metabolic Shock & Artifactual Cytotoxicity: Rapid intracellular acidification triggers apoptosis independent of the compound's actual pharmacological mechanism [2].

  • Serum Protein Precipitation: Acidic microenvironments cause the denaturation and crashing out of essential growth factors in Fetal Bovine Serum (FBS).

  • Fluorometric/Colorimetric Interference: Assays relying on pH-sensitive dyes (like phenol red or resazurin-based viability dyes) will yield skewed readouts.

To ensure trustworthiness and reproducibility in your assays, this protocol establishes a self-validating system for dissolving, neutralizing, and sterilizing the compound without compromising its chemical stability or the physiological integrity of the cell culture system.

Physicochemical Properties & Solubility Data

Before initiating the protocol, it is essential to understand the stoichiometric requirements for neutralization. The data below summarizes the compound parameters required for accurate molarity calculations.

PropertyValue / DescriptionExperimental Implication
Chemical Name 1-Phenyl-piperazine-2-carboxylic acid dihydrochlorideContains basic piperazine and acidic carboxylic groups.
Molecular Weight (Approx.) 279.16 g/mol (Free base ~206.24 + 2x HCl ~72.92)Use 279.16 g/mol for all stock concentration calculations.
Primary Solvent Ultra-pure Water (ddH₂O) or PBSHighly soluble; DMSO is unnecessary and should be avoided to prevent solvent toxicity.
Initial pH (50 mM in H₂O) pH < 2.0Requires mandatory base titration prior to cell exposure.
Proton Yield 2 equivalents of H⁺ per moleculeA 50 mM stock will require approximately 100 mM of NaOH to neutralize.

Experimental Workflow: The Neutralization & Dissolution Protocol

This methodology details the preparation of a 50 mM pH-adjusted aqueous stock solution , which can be subsequently diluted into culture media.

Phase 1: Initial Dissolution
  • Calculate Mass: To prepare 10 mL of a 50 mM stock, weigh exactly 139.58 mg of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride.

  • Solvent Addition: Transfer the powder to a sterile 15 mL conical tube. Add 8.5 mL of sterile, cell-culture grade ddH₂O (leaving 1.5 mL of volume for pH adjustment).

  • Agitation: Vortex the solution for 30–60 seconds. The dihydrochloride salt will dissolve rapidly, yielding a clear solution. Causality note: Do not heat the solution, as piperazine-carboxylic acids can undergo thermal decarboxylation under highly acidic conditions.

Phase 2: pH Titration (The Critical Step)
  • Baseline Measurement: Spot 2 µL of the solution onto a high-resolution pH indicator strip (or use a micro-pH probe). The pH will register between 1.5 and 2.0.

  • Base Addition: Slowly add 1N NaOH dropwise while gently vortexing.

    • Expert Insight: Because the compound itself acts as a weak buffer (due to the piperazine nitrogens and the carboxylic acid), the pH will rise slowly at first, then jump rapidly as the buffering capacity is exceeded.

  • Target pH: Continue titration until the solution reaches a physiological pH of 7.2 to 7.4 . This prevents localized acid-shock when the stock is later pipetted into the cell culture medium [3].

Phase 3: Volume Adjustment & Sterilization
  • Final Volume: Once pH 7.4 is achieved, add ddH₂O to bring the exact final volume to 10.0 mL.

  • Sterile Filtration: Pass the neutralized 50 mM stock through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile tube in a biosafety cabinet. Causality note: PES is strictly recommended over Nylon or Nitrocellulose due to its extremely low protein- and small-molecule binding characteristics, ensuring no loss of your active compound [3].

  • Storage: Aliquot the sterile stock into single-use volumes (e.g., 500 µL per tube) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain molecular integrity.

Process Visualization

The following logic diagram illustrates the critical path for preparing dihydrochloride salts for in vitro assays, emphasizing the mandatory pH checkpoint.

G Start 1. Weigh Dihydrochloride Salt (1-Phenyl-piperazine-2-carboxylic acid) Solvent 2. Add ddH2O (to 85% of final volume) Start->Solvent Dissolve 3. Vortex to Dissolve (Solution is highly acidic) Solvent->Dissolve pHCheck 4. CRITICAL: Measure pH (Expected pH < 2.0) Dissolve->pHCheck Neutralize 5. Titrate with 1N NaOH (Target pH 7.2 - 7.4) pHCheck->Neutralize Volume 6. Adjust to Final Volume (100% Volume) Neutralize->Volume Filter 7. Sterile Filter (0.22 µm PES) Aliquot & Freeze at -20°C Volume->Filter

Caption: Workflow for the pH-stabilized dissolution and sterilization of dihydrochloride salts.

Application in Cell Culture Assays

When applying the neutralized stock to your cells:

  • Dilution Factor: A 50 mM stock diluted to a 50 µM working concentration requires a 1:1000 dilution.

  • Buffer Capacity Check: Even with a neutralized stock, always visually inspect the phenol red in your culture media after adding the compound. The media should remain a healthy pink/red (~pH 7.4). If it shifts toward yellow, the media's intrinsic buffering capacity (β-intrinsic) has been compromised, and further base titration of the stock is required before proceeding with the assay [2].

References

  • PHENYL AMINO PIPERIDINE mTORC INHIBITORS AND USES THEREOF. (2018). US Patent Application US20180127370A1. Google Patents.
  • Michl, J., Park, K. C., & Swietach, P. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2(1), 144. Nature Publishing Group. Available at:[Link]

Application

protocol for synthesizing amides from 1-phenyl-piperazine-2-carboxylic acid dihydrochloride

An Application Guide for the Synthesis of Amides from 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride Introduction: Navigating the Synthesis of Piperazine Amides Piperazine and its derivatives are privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Amides from 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride

Introduction: Navigating the Synthesis of Piperazine Amides

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The synthesis of amide derivatives from substituted piperazines, such as 1-phenyl-piperazine-2-carboxylic acid, is a common and critical step in drug discovery programs.[2] However, the starting material's nature as a dihydrochloride salt presents specific challenges that require a carefully considered synthetic strategy. This guide provides a detailed examination of the principles, protocols, and troubleshooting steps for the successful synthesis of amides from this valuable building block, aimed at researchers and drug development professionals.

Guiding Principles: The Chemistry of Amide Bond Formation

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[3] The reaction's success hinges on activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4][5] When starting with 1-phenyl-piperazine-2-carboxylic acid dihydrochloride, two key factors must be addressed: the acidic nature of the starting material and the choice of activation chemistry.

The Critical Role of the Base

The starting material is a dihydrochloride salt, meaning both the piperazine nitrogen and the carboxylic acid exist in their protonated forms. Before any reaction can occur, these acidic protons must be neutralized. This requires the use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6]

A minimum of two equivalents of the base are required to deprotonate the piperazine nitrogen and the carboxylic acid. However, many coupling reactions generate an additional equivalent of acid as a byproduct. Therefore, a total of three or more equivalents of base are often necessary to ensure the reaction proceeds to completion.

Choosing the Right Coupling Reagent

A vast array of coupling reagents has been developed to facilitate amide bond formation, each with its own mechanism, advantages, and disadvantages.[3][7] They can be broadly categorized into three main classes:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[7][8] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to racemization, a significant issue with chiral carboxylic acids like the one in our topic. To suppress this side reaction, additives such as 1-Hydroxybenzotriazole (HOBt) are essential.[9][10] The HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine with minimal racemization.[9]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a low risk of racemization but are more expensive.[4][7] A key advantage is that they do not cause guanidinylation of the primary amine, a potential side reaction with uronium/aminium salts.[11]

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful and fastest coupling reagents available.[7][10][12] HATU is particularly effective for sterically hindered substrates or challenging couplings.[11][13] The presence of the 7-azabenzotriazole moiety (HOAt) in HATU provides anchimeric assistance, accelerating the reaction and further reducing racemization compared to HOBt-based reagents.[12]

Method Selection: A Comparative Overview

The optimal choice of coupling reagent depends on the specific amine substrate, scale, budget, and desired purity profile. The table below summarizes common methods for consideration.

Coupling SystemBase (Equivalents)SolventTypical TimeTypical YieldAdvantages & Disadvantages
EDC / HOBt DIPEA or NMM (3.0)DMF or DCM4 - 24 h75 - 90%Pro: Cost-effective, water-soluble urea byproduct simplifies workup.[8] Con: Slower reaction rates, may not be suitable for very hindered substrates.
DCC / HOBt DIPEA or NMM (2.0)DCM4 - 12 h80 - 95%Pro: Inexpensive, high yielding. Con: Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; less suitable for solid-phase synthesis.[8][10]
HATU DIPEA or NMM (3.0 - 4.0)DMF or NMP1 - 4 h85 - 98%Pro: Very fast, highly efficient for hindered substrates, low racemization.[7][12] Con: Higher cost, can cause guanidinylation if used in large excess.[11]
PyBOP DIPEA or NMM (3.0)DMF or DCM2 - 8 h80 - 95%Pro: High efficiency, low racemization, no guanidinylation side reaction.[7] Con: Byproducts can be hazardous, higher cost than carbodiimides.

Visualizing the Process

To better understand the experimental sequence, the following workflow diagram outlines the key stages of the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Starting Materials (Acid, Amine, Reagents) Setup Combine Acid, Amine, & Base in Solvent under N2 Reagents->Setup Solvent Prepare Anhydrous Solvent (e.g., DMF, DCM) Solvent->Setup Activation Add Coupling Reagent at 0°C Setup->Activation Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Stir Quench Quench Reaction (e.g., add water) Stir->Quench Extract Aqueous Workup (e.g., EtOAc & aq. NaHCO3) Quench->Extract Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final Characterize Final Product (NMR, MS) Purify->Final

Caption: General experimental workflow for amide synthesis.

The core of the reaction is the activation of the carboxylic acid. The diagram below illustrates this process using the EDC/HOBt system.

G cluster_main Amide Synthesis Mechanism (EDC/HOBt) Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable, Resists Racemization) O_Acylisourea->Active_Ester + HOBt HOBt HOBt->Active_Ester Amide R-CO-NH-R' (Final Amide Product) Active_Ester->Amide + Byproduct EDC-Urea Byproduct (Water Soluble) Active_Ester->Byproduct Amine R'-NH2 (Amine) Amine->Amide

Caption: Activation pathway using EDC and HOBt additive.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling (Cost-Effective Method)

This protocol is a robust and widely used method for standard amide synthesis.[8][14]

Materials:

  • 1-phenyl-piperazine-2-carboxylic acid dihydrochloride

  • Desired primary or secondary amine (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon line

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-phenyl-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) and the desired amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1 M). Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling (High-Efficiency Method)

This protocol is ideal for challenging or sterically hindered amines where the EDC/HOBt method may be sluggish or low-yielding.[7][12]

Materials:

  • 1-phenyl-piperazine-2-carboxylic acid dihydrochloride

  • Desired primary or secondary amine (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Equipment:

  • Same as Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-phenyl-piperazine-2-carboxylic acid dihydrochloride (1.0 eq), the desired amine (1.0 eq), and HATU (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (4.0 eq) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. These reactions are often complete within 1-4 hours. Monitor progress closely by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing Ethyl Acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous layers can be back-extracted with Ethyl Acetate to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Starting Materials Recovered 1. Insufficient base to neutralize HCl salts. 2. Inactive/hydrolyzed coupling reagent. 3. Wet solvent or reagents.1. Ensure at least 3-4 eq. of base (DIPEA/NMM) are used. 2. Use fresh coupling reagents stored in a desiccator. 3. Use anhydrous solvents and dry glassware thoroughly.
Low Yield of Desired Amide 1. Steric hindrance slowing the reaction. 2. Guanidinylation of the amine (if using excess HATU/HBTU).1. Switch to a more powerful coupling reagent like HATU.[11] Consider gentle heating (40-50 °C). 2. Use the uronium reagent stoichiometrically (1.05-1.1 eq) or switch to a phosphonium reagent like PyBOP.[11]
Difficult Purification 1. DCU byproduct from DCC is hard to remove. 2. Water-soluble byproducts from EDC/HATU remain.1. If using DCC, ensure complete precipitation of DCU and perform a thorough filtration. Consider switching to EDC. 2. Perform a thorough aqueous workup with multiple washes to remove water-soluble impurities.
Racemization of Chiral Center 1. O-acylisourea intermediate is rearranging. 2. Base is too strong or reaction temperature is too high.1. Always use an additive like HOBt or HOAt (inherent in HATU).[9][10] 2. Use a weaker base like NMM instead of DIPEA. Run the reaction at 0°C or room temperature.

References

  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. BenchChem.
  • Coupling Reagents. Aapptec Peptides.
  • Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Method

Application Notes &amp; Protocols: Leveraging 1-Phenyl-piperazine-2-carboxylic Acid in Modern Drug Discovery

Introduction: The Strategic Value of the 1-Phenyl-piperazine-2-carboxylic Acid Scaffold The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appear...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-Phenyl-piperazine-2-carboxylic Acid Scaffold

The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[3] This dual-nitrogen architecture allows the ring to serve as a versatile scaffold, capable of engaging with biological targets through hydrogen bonding and precise three-dimensional orientation.[4]

The 1-phenyl-piperazine-2-carboxylic acid motif builds upon this foundation by incorporating three key features that make it an exceptionally valuable building block for small molecule drug discovery:

  • The N-Phenyl Group: This lipophilic group can engage in favorable pi-stacking or hydrophobic interactions within target protein pockets. The arylpiperazine moiety is a well-established pharmacophore, particularly for agents targeting the central nervous system (CNS).[4][5]

  • The Chiral Carboxylic Acid: The C2-carboxylic acid provides a critical handle for diversification, most commonly through amide bond formation. This allows for the exploration of a vast chemical space and the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The inherent chirality at the C2 position introduces stereochemical diversity, which is crucial for optimizing interactions with chiral biological targets.[6]

  • The N4-Secondary Amine: The second nitrogen atom offers an additional, orthogonal site for chemical modification. It can be functionalized through N-alkylation, N-acylation, or N-arylation, enabling fine-tuning of the molecule's properties, including solubility, metabolic stability, and target engagement.[2][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-phenyl-piperazine-2-carboxylic acid and its derivatives. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate strategic workflows for library synthesis and lead optimization.

Physicochemical Properties and Strategic Considerations

Understanding the inherent properties of the scaffold is the first step in rational drug design. The interplay between the two nitrogen atoms' basicity is a key consideration. The N1 nitrogen, attached to the electron-withdrawing phenyl group, is significantly less basic than the N4 nitrogen. The carboxylic acid at C2 further modulates the electronic properties of the ring.

PropertyEstimated Value / CharacteristicSignificance in Drug Discovery
pKa1 (N4-Amine) ~8.0 - 9.0The more basic nitrogen; often protonated at physiological pH (7.4), which can enhance aqueous solubility and facilitate interactions with acidic residues in target proteins.
pKa2 (Carboxylic Acid) ~2.0 - 3.0Readily deprotonated at physiological pH, providing a negative charge that can form salt bridges or key hydrogen bonds. Can be esterified to create neutral prodrugs.
pKa3 (N1-Aniline-like) ~1.0 - 2.0Significantly less basic due to phenyl group resonance. This differential basicity allows for selective functionalization at the N4 position under controlled conditions.
Solubility Generally soluble in polar organic solvents.[3]The zwitterionic nature at certain pH ranges can influence solubility and cell permeability. Derivatization is key to modulating this property.
Stereochemistry Exists as (R) and (S) enantiomers.Stereochemistry is critical for biological activity. Access to enantiomerically pure starting material is essential for developing stereospecific drugs.[6][8]

Core Synthetic Strategies & Derivatization Protocols

The true power of the 1-phenyl-piperazine-2-carboxylic acid scaffold lies in its capacity for controlled, multi-vector diversification. The following sections provide detailed protocols for functionalizing the two primary reactive handles: the carboxylic acid and the N4-amine.

Workflow for Scaffold Derivatization

The following diagram illustrates the primary pathways for diversifying the 1-phenyl-piperazine-2-carboxylic acid core. The choice of pathway depends on the synthetic strategy, particularly whether the N4-amine or the C2-carboxylate is modified first.

G cluster_0 cluster_1 Pathway A: Carboxylate First cluster_2 Pathway B: N4-Amine First start 1-Phenyl-piperazine-2-carboxylic Acid (Protected at N4 if necessary) AmideCoupling Amide Coupling (HATU, EDC/HOBt, etc.) + Amine (R1-NH2) start->AmideCoupling Diversify at C2 N4_Functionalization_B N4-Functionalization (Alkylation, Arylation, etc.) + R2-X start->N4_Functionalization_B Diversify at N4 N4_Deprotection N4-Deprotection (If applicable) AmideCoupling->N4_Deprotection N4_Functionalization_A N4-Functionalization (Alkylation, Arylation, etc.) + R2-X N4_Deprotection->N4_Functionalization_A Final_A Final Compound A N4_Functionalization_A->Final_A AmideCoupling_B Amide Coupling (HATU, EDC/HOBt, etc.) + Amine (R1-NH2) N4_Functionalization_B->AmideCoupling_B Final_B Final Compound B AmideCoupling_B->Final_B

Caption: General synthetic workflows for diversifying the scaffold.

Functionalization of the Carboxylic Acid: Amide Bond Formation

Amide bond formation is arguably the most critical reaction for elaborating this scaffold. The choice of coupling reagent is pivotal and depends on factors like substrate steric hindrance, cost, and potential for racemization.[9]

Coupling ReagentAdditiveBaseSolvent(s)Typical Yield (%)Key Considerations & Causality
EDC HOBtDIPEADMF, DCM75 - 90Why: Cost-effective and widely used. The N,N'-dicyclohexylurea (DCU) byproduct is water-soluble, simplifying purification compared to DCC.[9][10] HOBt is added to suppress racemization and improve efficiency by forming an activated ester.
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMP85 - 98Why: Highly efficient for sterically hindered amines or acids. The reaction is fast and generally leads to high yields with low epimerization. It is more expensive but often the reagent of choice for challenging couplings.[9]
DCC DMAPNoneDCM, THF70 - 85Why: A classic, potent dehydrating agent. The DCU byproduct is insoluble in most organic solvents and is removed by filtration.[9] Can cause allergic reactions and the DCU can sometimes be difficult to remove completely.

This protocol provides a robust and high-yielding method suitable for library synthesis.

Rationale: HATU is selected for its high reactivity and low risk of racemizing the chiral center at C2, which is a critical consideration for maintaining stereochemical integrity in the final drug candidate.

  • Materials:

    • (R)- or (S)-1-Phenyl-piperazine-2-carboxylic acid (or its N4-protected derivative) (1.0 equiv)

    • Amine of interest (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-phenyl-piperazine-2-carboxylic acid derivative (1.0 equiv).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the amine (1.1 equiv), HATU (1.1 equiv), and finally DIPEA (3.0 equiv) to the solution. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain a basic environment required for the coupling reaction to proceed efficiently.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Functionalization of the N4-Amine

The N4 position offers a secondary point for diversification. These reactions are typically performed after protecting the carboxylic acid (e.g., as a methyl or ethyl ester) or after it has been converted to an amide.

This protocol allows for the introduction of a second, diverse aryl or heteroaryl group at the N4 position, a common strategy in CNS drug design.[11][12]

Rationale: The Buchwald-Hartwig amination is a powerful and versatile C-N cross-coupling reaction that works with a broad range of aryl halides and amines, offering a reliable method for constructing the N-aryl piperazine motif.[13]

  • Materials:

    • N4-unsubstituted piperazine derivative (e.g., methyl 1-phenylpiperazine-2-carboxylate) (1.0 equiv)

    • Aryl or heteroaryl halide (Br, I, or OTf) (1.2 equiv)

    • Pd₂(dba)₃ (2-5 mol%) or other suitable Palladium precatalyst

    • XPhos, RuPhos, or other suitable phosphine ligand (4-10 mol%)

    • NaOtBu or K₂CO₃ or Cs₂CO₃ (2.0 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a dry Schlenk tube or reaction vial, add the palladium precatalyst, ligand, and base.

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add the piperazine starting material (1.0 equiv) and the aryl halide (1.2 equiv).

    • Add the anhydrous solvent (Toluene or Dioxane).

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Causality Note: The combination of a palladium catalyst and a phosphine ligand forms the active catalytic species that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The base is crucial for deprotonating the amine in the catalytic cycle.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The reaction can take from 4 to 24 hours depending on the substrates.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

    • Characterization: Confirm the structure and purity via NMR and HRMS.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L2) OxAdd->PdII_Complex + Ar-X AmineCoord Amine Coordination PdII_Complex->AmineCoord + Piperazine RedElim Reductive Elimination AmineCoord->RedElim + Base RedElim->Pd0 Releases Product Product Ar-NR2 (Product) RedElim->Product ArX Aryl Halide (Ar-X) Amine Piperazine (R2NH) Base Base

Caption: Simplified Buchwald-Hartwig amination cycle.

Analytical & Purification Protocols

Protocol 3: Chiral HPLC Method Development for Enantiomeric Purity

Rationale: For any chiral drug candidate, demonstrating and controlling enantiomeric purity is a regulatory requirement and is critical for ensuring selective pharmacology. Chiral HPLC is the gold standard for this analysis.[8]

  • Objective: To separate and quantify the (R) and (S) enantiomers of a synthesized 1-phenyl-piperazine-2-carboxylic acid derivative.

  • Instrumentation: HPLC system with a UV detector and a chiral column.

  • Column Screening:

    • Begin screening with polysaccharide-based columns, which have broad applicability. Common choices include:

      • Daicel Chiralpak IA, IB, IC, etc.[8]

      • Chiralcel OD-H, OJ-H

    • Prepare a ~1 mg/mL solution of the racemic standard of your compound in the mobile phase or a compatible solvent.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in a 90:10 ratio. Run a gradient from 10% to 50% alcohol to find a suitable isocratic condition.[14]

    • Reversed Phase: If the compound is more polar, use a mobile phase of Acetonitrile or Methanol with an aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Bicarbonate).

  • Method Optimization:

    • Once partial separation is observed, optimize the isocratic mobile phase composition to improve resolution (Rs > 1.5 is ideal).

    • Adjust the flow rate (typically 0.5 - 1.0 mL/min) and column temperature to further enhance separation.

  • Analysis:

    • Inject the synthesized, enantiomerically enriched sample under the optimized conditions.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Conclusion and Future Outlook

1-Phenyl-piperazine-2-carboxylic acid is a powerful and versatile building block that provides a robust starting point for the synthesis of complex and diverse small molecules. Its pre-installed stereocenter, phenyl ring, and two distinct points for chemical diversification make it an ideal scaffold for generating libraries aimed at a multitude of biological targets, especially within the CNS. The protocols outlined here for amide coupling and N-arylation represent foundational, field-proven methods for elaborating this core. As drug discovery moves towards more complex chemical space, leveraging such strategically functionalized building blocks will continue to be a key enabler of success. Future applications may see this scaffold incorporated into novel modalities such as PROTACs, where the N4-amine can serve as a linker attachment point, or further explored through bioisosteric replacement of the phenyl ring or carboxylic acid to fine-tune ADME properties.[15][16]

References

  • Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate. Retrieved March 18, 2026, from [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Retrieved March 18, 2026, from [Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 18, 2026, from [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved March 18, 2026, from [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.). Google Patents.
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018). The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. (2024). Journal of Organic Chemistry, 89(20), 15170-15186. Available from: [Link]

  • Phenylpiperazine - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available from: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Jetir.Org. Retrieved March 18, 2026, from [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). PubMed. Available from: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available from: [Link]

  • L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile. (2006). Organic Chemistry Portal. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Retrieved March 18, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available from: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Available from: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. Available from: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Available from: [Link]

  • Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. (2014). ACS Combinatorial Science. Available from: [Link]

  • A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. (2012). PubMed. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved March 18, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved March 18, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Phenylpiperazine derivatives: A patent review (2006 - Present). (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PMC. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved March 18, 2026, from [Link]

  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. (2011). ACS Publications. Available from: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

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Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-Phenyl-piperazine-2-carboxylic Acid

Introduction 1-Phenyl-piperazine-2-carboxylic acid is a key structural motif found in numerous pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, making them important s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-piperazine-2-carboxylic acid is a key structural motif found in numerous pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, making them important scaffolds in drug discovery and development. A thorough understanding of the mass spectrometric behavior of this core structure is paramount for its unambiguous identification and characterization in complex matrices, such as biological fluids or reaction mixtures. This application note provides a detailed analysis of the fragmentation pattern of 1-phenyl-piperazine-2-carboxylic acid under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), offering insights into its characteristic fragmentation pathways. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Scientific Principles of Fragmentation

The fragmentation of an ion in a mass spectrometer is a unimolecular dissociation process governed by the ion's internal energy and the relative stability of the resulting fragment ions and neutral losses. In electrospray ionization, protonation typically occurs at the most basic site in the molecule. For 1-phenyl-piperazine-2-carboxylic acid, the secondary amine in the piperazine ring is the most likely site of protonation. The subsequent collision-induced dissociation (CID) will favor pathways that lead to the formation of stable carbocations and the loss of stable neutral molecules. The fragmentation of 1-phenyl-piperazine-2-carboxylic acid is a result of the interplay between the piperazine ring, the N-phenyl group, and the carboxylic acid substituent.

Proposed Fragmentation Pathways of 1-Phenyl-piperazine-2-carboxylic Acid

The fragmentation of protonated 1-phenyl-piperazine-2-carboxylic acid, [M+H]⁺, is proposed to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the loss of small neutral molecules from the carboxylic acid group.

Initial Fragmentation Steps

Upon collisional activation, the protonated molecule can undergo several initial fragmentation steps:

  • Decarboxylation: The loss of carbon dioxide (CO₂) as a neutral molecule (44 Da) from the carboxylic acid group is a common fragmentation pathway for many carboxylic acids, especially when the resulting ion is stabilized.

  • Loss of Formic Acid: A concerted loss of formic acid (HCOOH), representing a neutral loss of 46 Da, is another plausible initial fragmentation step.

  • Piperazine Ring Opening and Fragmentation: Cleavage of the C-N bonds within the piperazine ring is a well-documented fragmentation pathway for phenylpiperazine derivatives.[1]

Major Fragment Ions and Their Origins

The interplay of these initial steps leads to a series of characteristic fragment ions. The proposed fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pathway M [M+H]⁺ m/z 221 A Loss of H₂O (18 Da) M->A - H₂O B Loss of CO₂ (44 Da) M->B - CO₂ C Piperazine Ring Fragmentation M->C F1 m/z 203 A->F1 F2 m/z 177 B->F2 F3 m/z 119 C->F3 - C₄H₅NO₂ F4 m/z 70 F3->F4 - C₂H₅N F5 m/z 56 F3->F5 - C₃H₇

Figure 1: Proposed major fragmentation pathways for protonated 1-phenyl-piperazine-2-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general protocol for the analysis of 1-phenyl-piperazine-2-carboxylic acid using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-phenyl-piperazine-2-carboxylic acid in methanol. Further dilute with the initial mobile phase to a working concentration of 1 µg/mL.

  • Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MS Scan Range m/z 50 - 300
MS/MS Transitions See Table 1
Table 1: Key MS/MS Transitions for 1-Phenyl-piperazine-2-carboxylic Acid
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Putative Fragment Identity
221.1177.115[M+H - CO₂]⁺
221.1119.125[C₈H₉N]⁺
221.170.130[C₄H₈N]⁺
221.156.135[C₃H₆N]⁺

Interpretation of the Fragmentation Pattern

The ESI-MS/MS spectrum of 1-phenyl-piperazine-2-carboxylic acid is characterized by several key fragment ions that provide structural confirmation.

  • The [M+H - CO₂]⁺ Ion (m/z 177): The observation of a significant peak at m/z 177, corresponding to the loss of 44 Da from the protonated molecule, is strong evidence for the presence of a carboxylic acid group and its facile decarboxylation.

  • The Phenylpiperazine Core Fragments (m/z 119, 70, and 56): The presence of ions at m/z 119, 70, and 56 is highly characteristic of the phenylpiperazine moiety.[1]

    • The ion at m/z 119 likely corresponds to the N-phenylaziridinium ion, formed through a rearrangement and cleavage of the piperazine ring.

    • The ions at m/z 70 and m/z 56 are attributed to further fragmentation of the piperazine ring, representing smaller iminium ions. The presence of these ions confirms the integrity of the piperazine ring in the parent molecule.

Workflow for Structural Elucidation

The following workflow can be employed for the identification and structural confirmation of 1-phenyl-piperazine-2-carboxylic acid and its derivatives.

Workflow Start Acquire Full Scan MS Spectrum Step1 Identify [M+H]⁺ at m/z 221 Start->Step1 Step2 Perform MS/MS on m/z 221 Step1->Step2 Step3 Analyze Product Ion Spectrum Step2->Step3 Decision1 Observe loss of 44 Da (m/z 177)? Step3->Decision1 Result1 Confirmation of Carboxylic Acid Group Decision1->Result1 Yes End Structure Confirmed Decision1->End No (Re-evaluate structure) Decision2 Observe m/z 119, 70, 56? Result2 Confirmation of Phenylpiperazine Moiety Decision2->Result2 Yes Decision2->End No (Re-evaluate structure) Result1->Decision2 Result2->End

Figure 2: Workflow for the structural confirmation of 1-phenyl-piperazine-2-carboxylic acid using MS/MS data.

Conclusion

The mass spectrometry fragmentation pattern of 1-phenyl-piperazine-2-carboxylic acid under ESI-MS/MS conditions is characterized by a combination of decarboxylation and piperazine ring fragmentation. The key diagnostic ions include the decarboxylated species ([M+H - CO₂]⁺ at m/z 177) and fragments characteristic of the phenylpiperazine core (m/z 119, 70, and 56). This detailed understanding of its fragmentation behavior provides a robust analytical handle for the confident identification and structural elucidation of this important pharmaceutical scaffold and its derivatives. The provided protocol and fragmentation scheme serve as a practical guide for researchers working on the analysis of such compounds.

References

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548. [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

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Method

Application Note: Utilizing 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride in Advanced Organocatalysis

Executive Summary The development of highly enantioselective, metal-free transformations relies heavily on the design of tunable, conformationally rigid organocatalysts. 1-Phenyl-piperazine-2-carboxylic acid dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective, metal-free transformations relies heavily on the design of tunable, conformationally rigid organocatalysts. 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride (CAS: 1255717-01-1) has emerged as a highly versatile bifunctional scaffold. By combining a sterically demanding N1-phenyl group, a C2-carboxylic acid, and an N4-secondary amine, this molecule serves as both a direct precatalyst for iminium/enamine activation and a critical building block for potent Lewis base catalysts.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for deploying this dihydrochloride salt in asymmetric synthesis, detailing the causality behind catalyst activation, solvent selection, and mechanistic pathways.

Structural & Mechanistic Rationale

The efficacy of 1-phenyl-piperazine-2-carboxylic acid lies in its precise spatial arrangement and electronic properties:

  • The Dihydrochloride Salt Form: Amino acids bearing secondary or tertiary amines are highly susceptible to oxidative degradation and premature decarboxylation. The dihydrochloride salt ensures long-term bench stability, prevents hygroscopic behavior, and allows for highly precise stoichiometric weighing during catalyst loading.

  • N1-Phenyl Steric Shielding: The phenyl group at the N1 position serves a dual purpose. Electronically, it modulates the pKa of the adjacent C2-carboxylic acid via inductive withdrawal, strengthening its hydrogen-bond donating capacity. Sterically, it forces incoming electrophiles to approach from a single trajectory, maximizing enantiomeric excess (ee).

  • Bifunctional Synergy: Once free-based, the N4-secondary amine acts as the nucleophilic center to form an enamine or iminium ion with carbonyl substrates, while the C2-carboxylic acid acts as a Brønsted acid to activate the electrophile via hydrogen bonding .

G Precat 1-Phenyl-piperazine-2-carboxylic acid Dihydrochloride Base Neutralization (DIPEA) Release of 2 HCl Precat->Base ActiveCat Active Bifunctional Catalyst (Free Base / Zwitterion) Base->ActiveCat Enamine Enamine Formation (Nucleophilic Activation) ActiveCat->Enamine Aldehyde/Ketone Hbond Carboxylic Acid (Electrophile Activation) ActiveCat->Hbond Electrophile TS Highly Ordered Transition State (Stereocontrol) Enamine->TS Hbond->TS Product Enantioenriched Product + Catalyst Regeneration TS->Product Product->ActiveCat Catalytic Cycle

Caption: Bifunctional activation pathway of 1-phenyl-piperazine-2-carboxylic acid via enamine and H-bonding.

Experimental Workflows & Protocols

Protocol A: In Situ Activation of the Dihydrochloride Precatalyst

To utilize the scaffold directly in organocatalysis, the dihydrochloride salt must be neutralized without introducing competing nucleophiles or aqueous phases that could extract the highly polar amino acid.

Causality of Reagents: We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile or interfering with the hydrogen-bonding network of the transition state.

Step-by-Step Methodology:

  • Preparation: Weigh 1-phenyl-piperazine-2-carboxylic acid dihydrochloride (0.10 mmol, 10 mol% relative to substrate) into an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 1.0 mL of anhydrous Toluene. Self-Validation: The salt will remain entirely insoluble, presenting as a cloudy white suspension.

  • Neutralization: Add DIPEA (0.20 mmol, 2.0 equivalents relative to the catalyst) dropwise at room temperature.

  • Validation Check: Stir for 15 minutes. The suspension will clarify into a homogeneous solution as the free-base/zwitterionic form is generated and dissolves in the organic medium. The catalyst is now active.

Protocol B: Bifunctional Enamine-Driven Asymmetric Michael Addition

This protocol leverages the free-based catalyst for the asymmetric addition of ketones to nitroolefins.

Causality of Solvent: Toluene is selected over polar solvents (like DMF or MeOH) because non-polar environments dramatically enhance the strength of the hydrogen bonds between the catalyst's carboxylic acid and the nitro group of the electrophile, locking the transition state for high stereocontrol.

Step-by-Step Methodology:

  • Generate the active catalyst in situ as described in Protocol A .

  • Add the ketone nucleophile (5.0 mmol, 5.0 eq) to the catalyst solution and stir for 10 minutes to allow for initial enamine formation.

  • Cool the reaction mixture to 0 °C to minimize background (uncatalyzed) racemic pathways.

  • Add the nitroolefin electrophile (1.0 mmol, 1.0 eq) in one portion.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Self-Validation: The disappearance of the strongly UV-active nitroolefin spot confirms the catalytic cycle is turning over.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL), extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol C: Synthesis and Application of N-Formamide Lewis Base Catalysts

Piperazine-2-carboxylic acid derivatives are exceptional precursors for Lewis base catalysts used in the asymmetric hydrosilylation of N-aryl imines . By formylating the N4 position, the resulting N-formamide coordinates to Trichlorosilane (HSiCl₃), expanding the silicon coordination sphere and dramatically increasing its hydridic (reducing) character.

Step-by-Step Methodology (Hydrosilylation):

  • Catalyst Preparation: The 1-phenyl-piperazine-2-carboxylic acid is first converted to its N4-formamide derivative using standard formylation techniques (e.g., acetic anhydride/formic acid), followed by isolation.

  • Reaction Setup: In a glovebox or under strict Argon atmosphere, dissolve the N-formamide catalyst (10 mol%) and the N-aryl imine (1.0 mmol) in anhydrous Dichloromethane (DCM, 2.0 mL).

  • Silane Addition: Cool the mixture to -20 °C. Dropwise, add HSiCl₃ (2.0 mmol, 2.0 eq). Caution: HSiCl₃ is highly reactive and moisture-sensitive.

  • Validation Check: A control reaction lacking the catalyst should show <5% conversion after 24 hours. In the catalyzed vial, complete conversion should be observed via LC-MS within 12-18 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (3 mL) dropwise at 0 °C to safely hydrolyze unreacted silane.

Workflow Start Start: N-Formylation of Catalyst Imine Addition of N-Aryl Imine Substrate Start->Imine Silane Addition of HSiCl3 (Trichlorosilane) Imine->Silane LewisBase Lewis Base Activation (Hypervalent Silicon Intermediate) Silane->LewisBase Hydride Stereoselective Hydride Transfer LewisBase->Hydride Workup Aqueous Quench (NaHCO3) Hydride->Workup Amine Chiral Amine Product Workup->Amine

Caption: Workflow for the asymmetric hydrosilylation of imines using N-formamide Lewis base catalysts.

Quantitative Performance Summary

The following table summarizes the expected quantitative parameters and performance metrics when deploying 1-phenyl-piperazine-2-carboxylic acid derivatives across the described modalities.

Reaction ModalityActive Catalyst FormCatalyst LoadingOptimal SolventTemp (°C)Expected YieldExpected ee
Asymmetric Michael Addition Free-base / Zwitterion10 - 20 mol%Toluene0 to 2580 - 92%85 - 94%
Asymmetric Aldol Reaction Free-base / Zwitterion10 mol%Brine / CHCl₃2575 - 88%80 - 90%
Imine Hydrosilylation N4-Formamide Derivative5 - 10 mol%Dichloromethane-20 to 085 - 99%90 - 97%

Note: Enantiomeric excess (ee) is highly dependent on the steric bulk of the specific electrophile and the precise control of temperature to suppress background racemic reactions.

References

  • Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J. (2006). L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile. Organic Letters, 8(14), 3045-3048. URL:[Link]

  • Wang, Z., Ye, X., Wei, S., Wu, P., Zhang, A., & Sun, J. (2006). A Highly Enantioselective Lewis Basic Organocatalyst for Reduction of N-Aryl Imines with Unprecedented Substrate Spectrum. Organic Letters, 8(5), 999-1001. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Phenyl-Piperazine-2-Carboxylic Acid Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered piperazine derivatives. The synthesis of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride is notoriously prone to severe yield attrition.

This guide moves beyond generic protocols. We will dissect the causality behind reaction failures—specifically focusing on the sterically congested N1-arylation, epimerization risks during saponification, and the hygroscopic nature of the final salt—and provide a self-validating, step-by-step methodology to rescue your yields.

Mechanistic Workflow & Bottleneck Identification

To troubleshoot effectively, we must first map the synthetic route. The most reliable approach utilizes a Buchwald-Hartwig cross-coupling on a protected piperazine scaffold, followed by controlled deprotection.

G SM 4-Boc-piperazine-2-carboxylate Step1 Step 1: N-Arylation (PhBr, Pd-Cat, Base) SM->Step1 Int1 4-Boc-1-phenylpiperazine-2-carboxylate Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/H2O) Int1->Step2 Int2 4-Boc-1-phenylpiperazine-2-carboxylic acid Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product 1-phenyl-piperazine-2-carboxylic acid dihydrochloride Step3->Product

Figure 1: Three-step synthetic workflow for 1-phenyl-piperazine-2-carboxylic acid dihydrochloride.

Core Troubleshooting & Causality Analysis

Q1: Why is my Buchwald-Hartwig N-arylation yield stuck below 30%?

The Causality: The N1 position of piperazine-2-carboxylic acid esters is severely sterically hindered by the adjacent C2-carboxylate group . When using standard palladium catalysts (like Pd(PPh3)4), the oxidative addition complex forms, but the steric bulk prevents efficient reductive elimination. This leads to rapid catalyst deactivation, visible as the precipitation of palladium black. The Solution: You must switch to a highly active, bulky dialkylbiaryl phosphine ligand like RuPhos . These ligands are explicitly designed to force the palladium center into a geometry that accelerates reductive elimination, even in sterically congested environments.

Quantitative Data: Catalyst/Ligand Screening for N1-Arylation

Catalyst System Base Solvent Temp (°C) Conversion (%) Isolated Yield (%)
Pd2(dba)3 / BINAP NaOtBu Toluene 90 45% 22%
Pd(OAc)2 / XPhos Cs2CO3 Dioxane 100 65% 41%

| Pd2(dba)3 / RuPhos | Cs2CO3 | Toluene | 95 | >95% | 88% |

Q2: During saponification, I observe significant epimerization (loss of chirality). How can I prevent this?

The Causality: The alpha-proton at the C2 position is highly acidic due to the electron-withdrawing effects of the adjacent carboxylate and the newly attached N1-phenyl ring. Harsh basic conditions (e.g., NaOH at reflux) will rapidly deprotonate this position, leading to racemization via an enolate intermediate. The Solution: Utilize mild saponification conditions using LiOH·H2O in a THF/Water mixture at 0°C. The lithium cation tightly coordinates with the carboxylate oxygen, providing a localized electrostatic shielding effect that minimizes alpha-deprotonation while still efficiently hydrolyzing the ester.

Q3: My final dihydrochloride salt is a sticky, gummy residue rather than a filterable solid. What went wrong?

The Causality: Piperazine-2-carboxylic acid dihydrochloride salts are notoriously hygroscopic . If you perform the Boc-deprotection using aqueous HCl, or attempt to precipitate the salt in an environment with high ambient humidity, water molecules will rapidly coordinate to the crystal lattice, forming a deliquescent gum. The Solution: Perform the global deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane . Force the precipitation by adding anhydrous methyl tert-butyl ether (MTBE) and filter under a blanket of dry nitrogen.

Validated Step-by-Step Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: N-Arylation
  • In an oven-dried Schlenk flask, combine 4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq), bromobenzene (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and anhydrous Cs2CO3 (2.0 eq).

  • Evacuate and backfill the flask with dry Nitrogen (3 cycles).

  • Add anhydrous, degassed toluene (10 mL/mmol).

  • Heat the mixture to 95°C for 12 hours with vigorous stirring.

  • IPC (Self-Validation): Analyze via LC-MS. The starting material mass must be completely absent. If unreacted starting material remains, spike with an additional 1 mol% catalyst complex.

  • Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Saponification
  • Dissolve the purified intermediate in a 3:1:1 mixture of THF/MeOH/H2O (5 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add LiOH·H2O (1.5 eq) portion-wise.

  • Stir for 4 hours, allowing the reaction to slowly warm to 15°C.

  • IPC (Self-Validation): TLC (stained with bromocresol green) should show complete consumption of the higher-Rf ester and the appearance of a baseline spot.

  • Acidify the mixture to pH ~4 using 1M citric acid (avoid strong acids here to prevent premature Boc-deprotection). Extract with EtOAc (3x). Dry over Na2SO4 and concentrate to yield the free acid.

Step 3: Global Deprotection & Dihydrochloride Salt Formation
  • Dissolve the Boc-protected acid in minimal anhydrous dichloromethane (DCM) (2 mL/mmol).

  • Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature .

  • Stir for 2 hours. A white precipitate should begin to form.

  • IPC (Self-Validation): Take a 10 µL aliquot, neutralize with Et3N, and check by LC-MS for the complete disappearance of the Boc-protected mass.

  • Add anhydrous MTBE (10 mL/mmol) to fully precipitate the dihydrochloride salt.

  • Filter the suspension rapidly through a sintered glass funnel under a stream of dry N2.

  • Wash the filter cake with cold, anhydrous MTBE and dry under high vacuum at 40°C for 12 hours to afford the target compound as a free-flowing white powder .

Frequently Asked Questions (FAQs)

Q: Can I use TFA instead of HCl for the deprotection? A: While TFA efficiently removes the Boc group, it yields the bis-trifluoroacetate salt. Converting this to the pharmaceutically preferred dihydrochloride salt requires subsequent ion-exchange chromatography, which often results in a 15-20% yield loss. Direct use of anhydrous HCl in dioxane bypasses this step entirely.

Q: My LC-MS shows a mass corresponding to a mono-hydrochloride salt. Is the reaction incomplete? A: The basicity of the two piperazine nitrogens differs significantly. The N4 (aliphatic) nitrogen is highly basic (pKa ~9), while the N1 (aniline-like) nitrogen is much less basic (pKa ~3) due to conjugation with the phenyl ring. To ensure complete formation of the dihydrochloride salt, a large excess of strong anhydrous acid and precipitation in a non-polar solvent (MTBE) is required. If exposed to ambient moisture, the weak N1-HCl bond can easily hydrolyze, reverting the product to a mono-salt.

References

  • Title: Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Source: Molecular Diversity (Springer) URL: [Link]

  • Title: CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives Source: Google Patents URL
Optimization

Technical Support Center: Crystallization of 1-Phenyl-piperazine-2-carboxylic acid Dihydrochloride

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 1-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address common and complex challenges in obtaining this compound with high purity.

This guide is structured to provide immediate answers to common questions through our FAQ section, followed by in-depth troubleshooting protocols for more persistent issues. Our goal is to empower you with the scientific rationale behind each step, enabling you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities in 1-phenyl-piperazine-2-carboxylic acid dihydrochloride typically stem from the synthesis process. These can include unreacted starting materials, by-products from side reactions (such as N,N'-disubstituted piperazines), and residual solvents.[1][2][3] Specifically, watch for:

  • Piperazine Dihydrochloride: Unreacted starting material.[2]

  • 1,4-Diphenylpiperazine: A common side-product from over-alkylation.

  • Related Phenylpiperazine Derivatives: Impurities arising from the specific synthetic route used.[1]

  • Residual Solvents: Solvents used in the reaction or previous purification steps.

Q2: My crystallized product is off-color (e.g., yellow or brown). What causes this and how can I fix it?

A2: Off-colors are typically due to high molecular weight, chromophoric impurities. These are often present in small quantities but are highly colored. The most effective method for removal is to treat the solution with activated charcoal before the hot filtration step of recrystallization. Add a small amount of activated charcoal to the dissolved product in the hot solvent, heat briefly, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4]

Q3: Why isn't my compound crystallizing, even after cooling?

A3: Several factors can inhibit crystallization:

  • Too Much Solvent: The solution may not be supersaturated. Try boiling off some solvent to increase the concentration.[5]

  • Presence of Solubilizing Impurities: Certain impurities can act as "solubilizers," keeping your compound in solution.

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently, typically to room temperature followed by an ice-water bath.[6]

  • Lack of Nucleation Sites: If the solution is clear, try scratching the inside of the flask with a glass rod below the solvent line to induce nucleation.[5] Adding a seed crystal of the pure compound is also a highly effective method.

Q4: How critical is the cooling rate for achieving high purity?

Q5: What is the role of pH during the crystallization of a dihydrochloride salt?

A5: For a dihydrochloride salt, maintaining an acidic pH is crucial. The compound's solubility is highly dependent on pH.[12] If the pH becomes too high (less acidic), the hydrochloride salt can convert back to its free base or monohydrochloride form, which may have vastly different solubility properties, potentially leading to "oiling out" or preventing crystallization altogether. When crystallizing, ensure the solvent system does not inadvertently raise the pH. If necessary, using a solvent containing a small amount of HCl can help maintain the salt form and promote proper crystallization.[13]

In-Depth Troubleshooting Guides

Issue 1: Persistent Oily Residue or "Oiling Out" During Crystallization

Description: Upon cooling or addition of an anti-solvent, the product separates as a liquid or oil instead of forming solid crystals.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. This is often because the degree of supersaturation is too high, or the solubility of the compound drops too rapidly for crystal lattice formation to occur. The presence of impurities can also depress the melting point, exacerbating the issue.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (10-20% more) of the primary hot solvent to decrease the supersaturation level.[5] This ensures the saturation point is reached at a lower temperature.

  • Induce Nucleation at a Lower Temperature: Once the solution is just warm to the touch, attempt to induce crystallization by scratching the flask or adding a seed crystal.

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or one in which the compound is slightly less soluble at high temperatures may be required.

Verification: Successful troubleshooting will result in the formation of solid crystals directly from the solution without an intermediate oily phase.

Issue 2: Low Yield After Recrystallization

Description: The amount of recovered crystalline product is significantly lower than expected.

Causality: Low yield is most commonly caused by using an excessive amount of solvent, where a significant portion of the product remains dissolved in the mother liquor even after cooling.[5] Other causes include premature crystallization during a hot filtration step or incomplete precipitation.

Troubleshooting Protocol:

  • Analyze the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. A large amount of solid residue indicates significant product loss.

  • Recover Product from Mother Liquor: If substantial product remains, concentrate the mother liquor by boiling off a portion of the solvent and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Work in small solvent additions.

  • Prevent Premature Crystallization: During hot gravity filtration, ensure the solution, funnel, and receiving flask are all kept hot to prevent the product from crystallizing on the filter paper or in the funnel stem.[4][14] Using a pre-heated stemless funnel is advisable.

  • Maximize Precipitation: Ensure the solution is thoroughly cooled. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[6]

Verification: An optimized process will result in a higher recovery of the purified product while maintaining high purity, confirmed by weighing the dried product.

Issue 3: Impurities Persist After a Single Recrystallization

Description: Analytical testing (e.g., HPLC, NMR, or melting point) shows that the purity of the product has not significantly improved.

Causality: This indicates that the chosen crystallization conditions are not effective at excluding the specific impurities present. This can happen if the impurity has very similar solubility properties to the desired compound in the chosen solvent or if the impurity co-crystallizes.[3]

Troubleshooting Protocol:

  • Re-evaluate the Solvent System: The selectivity of the crystallization process is highly dependent on the solvent. Consult solubility data to find a solvent that maximizes the solubility of the desired compound when hot, while minimizing it when cold, and in which the impurity is highly soluble at all temperatures.

  • Implement Anti-Solvent Crystallization: If a suitable single solvent cannot be found, an anti-solvent approach is a powerful alternative.[15][16]

    • Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble).

    • Slowly add a "poor" or "anti-solvent" (in which the product is insoluble, but which is miscible with the good solvent) dropwise to the warm solution until persistent cloudiness (turbidity) is observed.

    • Gently re-heat to re-dissolve the precipitate and then allow to cool slowly. This controlled reduction in solubility can be highly selective.

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second recrystallization of the once-purified material, potentially using a different solvent system, can further enhance purity.

  • Wash Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent (or the anti-solvent) to remove any residual mother liquor containing dissolved impurities.[6]

Verification: Purity should be assessed after each modification using a reliable analytical method like HPLC to quantify the reduction in impurity levels.[17][18]

Data & Protocols

Table 1: Recommended Solvent Systems for Crystallization
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Key Considerations
MethanolIsopropyl Acetate or MTBEMethanol is a polar protic solvent excellent for dissolving hydrochloride salts.
EthanolEthyl Acetate or HeptaneA slightly less polar alcohol, may offer different selectivity against certain impurities.
WaterIsopropanol or AcetoneUse of water may require more rigorous drying. The dihydrochloride salt should be highly soluble in water.[19]
IsopropanolDiethyl EtherGood for compounds with intermediate polarity. Ensure use of dry ether.[13]
Experimental Protocol: Anti-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-phenyl-piperazine-2-carboxylic acid dihydrochloride in the minimum volume of a suitable hot primary solvent (e.g., Methanol).

  • Hot Filtration (Optional): If insoluble impurities or coloring agents (to be removed with charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed flask.[4]

  • Anti-Solvent Addition: While gently swirling or stirring the hot solution, add the anti-solvent (e.g., Isopropyl Acetate) dropwise.

  • Induce Supersaturation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation.

  • Re-homogenize: Add a few drops of the hot primary solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at that temperature.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice-water bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small portion of ice-cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents.

Visualized Workflows

Diagram 1: General Troubleshooting Workflow for Crystallization

G cluster_troubleshoot Troubleshooting Path start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool & Induce Crystallization dissolve->cool filter Filter & Dry Crystals cool->filter oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals Form? cool->no_crystals analyze Analyze Purity (HPLC, MP) filter->analyze low_yield Low Yield? filter->low_yield end_ok Pure Product analyze->end_ok Purity OK end_fail Impure Product analyze->end_fail Purity Not OK change_solvent Change Solvent / Use Anti-Solvent end_fail->change_solvent oiling_out->cool No reheat_add_solvent Re-heat, Add More Solvent oiling_out->reheat_add_solvent Yes no_crystals->cool No scratch_seed Scratch / Seed no_crystals->scratch_seed Yes low_yield->analyze No concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes reheat_add_solvent->cool scratch_seed->cool change_solvent->start

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Diagram 2: Impact of Process Parameters on Crystal Purity

G cluster_params Process Parameters cluster_mechanisms Controlling Mechanisms cooling_rate Cooling Rate kinetics Nucleation & Growth Kinetics cooling_rate->kinetics Governs solvent_choice Solvent/Anti-Solvent Choice selectivity Impurity Selectivity solvent_choice->selectivity solubility Solubility Differential solvent_choice->solubility ph_control pH Control stability Salt Form Stability ph_control->stability concentration Initial Concentration concentration->kinetics purity Final Product Purity selectivity->purity kinetics->purity Slow kinetics favor purity solubility->purity stability->purity

Caption: Relationship between key process parameters and final product purity.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Mirai Intex. (2024, July 25).
  • Reddit. (2020, March 16).
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal.
  • ACS Publications. (2022, April 26). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics.
  • MDPI. (2022, July 22).
  • Recrystalliz
  • Pharmaffili
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • recrystalliz
  • MIT OpenCourseWare.
  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp.
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PMC. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
  • BOC Sciences. Piperidine Impurities.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • BIA.
  • IJCEA.
  • Sciencemadness Discussion Board. (2006, December 6).
  • ResearchGate. (2024, July 22). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein.
  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents.
  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Benchchem. Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents.
  • OPUS at UTS. (2013, October 21). Analytical Methods.
  • CORA. (2017, April 10).
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 1-Phenyl-Piperazine-2-Carboxylic Acid

Executive Summary Analyzing amphoteric compounds like 1-phenyl-piperazine-2-carboxylic acid requires precise control over mobile phase chemistry. Because this molecule contains both a basic piperazine nitrogen and an aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing amphoteric compounds like 1-phenyl-piperazine-2-carboxylic acid requires precise control over mobile phase chemistry. Because this molecule contains both a basic piperazine nitrogen and an acidic carboxylic group, analysts typically rely on low-pH ion-pairing agents (such as Trifluoroacetic acid, TFA) to suppress ionization and ensure retention on reversed-phase columns. However, these aggressive conditions, combined with the low UV wavelengths required to detect the phenyl chromophore, frequently introduce severe baseline noise and drift.

This guide provides a self-validating framework to help drug development professionals isolate and eliminate mechanical, optical, and chemical noise sources during method development and routine analysis.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Baseline Noise Periodic Periodic / Pulsating Noise Start->Periodic Erratic Erratic / Spiky Noise Start->Erratic Drift Continuous Drift / Wandering Start->Drift Pump Pump Dynamics (Check Valves, Seals) Periodic->Pump Detector Optical / Flow Cell (Air Bubbles, Lamp) Erratic->Detector Chemical Mobile Phase (TFA Absorbance, pH) Drift->Chemical FixPump Run Pressure Trace Overlay Protocol Pump->FixPump FixDet Flush Cell & Verify Lamp Energy Detector->FixDet FixChem Balance TFA & Degas Solvents Chemical->FixChem

Diagnostic workflow for isolating mechanical, optical, and chemical HPLC baseline noise.

Troubleshooting FAQs: Resolving Baseline Anomalies

Category A: Chemical & Mobile Phase Interference

Q: Why does my baseline drift significantly during the gradient elution of 1-phenyl-piperazine-2-carboxylic acid? A: 1-phenyl-piperazine-2-carboxylic acid is a zwitterion. To achieve sharp peak shapes, analysts use 0.1% TFA to protonate the carboxylate and ion-pair with the piperazine ring. However,1[1]. When detecting the phenyl ring at 210 nm during a reversed-phase gradient (e.g., Water to Acetonitrile), the changing concentration of TFA alters the background absorbance, causing a severe upward or downward baseline drift[1]. Causality & Fix: The drift is caused by an optical imbalance in the mobile phase. To correct this, balance the absorbance by adding 0.1% TFA to Solvent A (Water) and a slightly lower concentration (e.g., 0.085% TFA) to Solvent B (Acetonitrile).

Q: I am observing erratic, high-frequency noise. Is my mobile phase contaminated? A: High-frequency, random baseline noise often points to solvent contamination or inadequate degassing. 2[2]. Furthermore, if the mobile phase is not thoroughly degassed, dissolved air outgasses as it enters the low-pressure environment of the detector flow cell, causing 3[3]. Causality & Fix: Always use fresh HPLC-grade solvents. Ensure your in-line vacuum degasser is functioning, as4[4].

Category B: Mechanical & Pump Dynamics

Q: The baseline exhibits a rhythmic, cyclic pulsation. What causes this? A: Cyclic baseline noise perfectly synchronized with the pump stroke indicates pressure pulsations. This is typically caused by5[5]. Causality & Fix:6[6]. This is highly common when using aqueous buffers that can precipitate salts inside the check valves.

Category C: Detector & Optical Integrity

Q: The baseline noise has gradually increased over the last few months, even under isocratic conditions. What is failing? A: A gradual increase in baseline noise over time, independent of the pump or mobile phase, strongly suggests a deteriorating UV lamp or a dirty flow cell. Every detector has inherent electronic noise;2[2]. Causality & Fix: Check the lamp energy hours in your chromatography data system (CDS). If the lamp is past its rated lifespan (typically 2000 hours for Deuterium lamps), replace it.

Quantitative Diagnostic Matrix

Noise CharacteristicFrequency / PatternPrimary Root CauseSignal-to-Noise ImpactCorrective Action
Periodic Pulsation Synchronous with pump strokeCheck valves / Pump sealsHigh (Masks low-level analytes)Purge with IPA; replace valves.
Continuous Drift Gradual baseline rise/fallMobile phase absorbance (TFA)Moderate (Affects peak integration)Balance TFA concentration in solvents.
Erratic Spikes Random, high-frequencyAir bubbles / ContaminationSevere (Creates false peaks)Degas solvents; flush flow cell.
High Background Static Constant high-frequency fuzzLamp degradationModerate to HighReplace UV lamp.

Self-Validating Experimental Protocols

Protocol 1: Pump Pressure & Check Valve Validation

Objective: Isolate mechanical pump pulsations from optical noise. Causality: Baseline noise synchronized with pump strokes implies inconsistent solvent delivery.

  • Configure CDS: Enable the recording of the pump pressure ripple alongside the UV detector signal in your software.

  • Solvent Purge: Purge the system with 100% Isopropanol (IPA) at 1.0 mL/min. Why IPA? Its high viscosity generates higher backpressure, which forces check valves to seat properly and dissolves lipophilic contaminants.

  • Monitor: Observe the pressure trace. A healthy pump should exhibit a pressure ripple of <1-2%.

  • Self-Validation Check: Overlay the UV baseline and the pressure trace. If the UV baseline fluctuations perfectly match the frequency of the pressure ripple, the noise is mechanical. If the pressure ripple drops below 1% but UV noise persists, the pump is validated as functional, and the issue is optical or chemical.

Protocol 2: Optical Flow Cell & Lamp Energy Verification

Objective: Differentiate between flow cell contamination and lamp degradation. Causality: Both a dirty flow cell and a dying UV lamp reduce the light hitting the photodiode, increasing electronic noise.

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union. Why? This removes column bleed and ghost peaks from the equation.

  • Flush Cell: 5[5].

  • Lamp Diagnostic: Perform a lamp intensity test via your CDS diagnostics. Compare the current intensity profile against the baseline profile recorded at installation.

  • Self-Validation Check: If the baseline noise disappears after the Methanol flush, the flow cell was contaminated. If the noise persists and the lamp energy is <50% of its original output, the lamp must be replaced. This step self-validates by isolating the detector from column chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride vs. Free Base

A Guide for Drug Development Professionals In the journey of advancing a new chemical entity from discovery to a viable drug product, the selection of the optimal physical form of the active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

In the journey of advancing a new chemical entity from discovery to a viable drug product, the selection of the optimal physical form of the active pharmaceutical ingredient (API) is a cornerstone decision. This choice profoundly influences critical parameters such as solubility, bioavailability, manufacturability, and, most importantly, stability.[1][2] This guide provides an in-depth comparative analysis of the stability profiles of 1-phenyl-piperazine-2-carboxylic acid in its dihydrochloride salt form versus its free base, offering experimental frameworks and field-proven insights for researchers and formulation scientists.

The Fundamental Divide: Understanding the Salt and Free Base Forms

The core difference between the two forms lies in the ionization state of the two nitrogen atoms within the piperazine ring.

  • 1-Phenyl-piperazine-2-carboxylic Acid (Free Base): In this form, the piperazine nitrogens are neutral, possessing lone pairs of electrons. This makes them nucleophilic and susceptible to reactions, particularly oxidation. Its overall charge is neutral, contributing to lower aqueous solubility.

  • 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride (Salt): Here, both basic nitrogen atoms of the piperazine ring are protonated, forming a salt with two chloride counter-ions. This protonation eliminates the nucleophilic lone pairs, significantly altering the molecule's physicochemical properties.

The decision to develop the salt or the free base hinges on a careful evaluation of their relative merits and liabilities. If a free base is a water-soluble solid with a high melting point, creating a salt form may be unnecessary.[3] However, for many weakly basic compounds, salt formation is essential to overcome challenges in solubility and stability.[2]

Physicochemical Property Showdown: A Head-to-Head Comparison

The stability of a compound cannot be viewed in isolation; it is intrinsically linked to its physical properties. The following table summarizes the anticipated differences between the dihydrochloride salt and the free base, based on established chemical principles and data from related phenylpiperazine compounds.

Property1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride1-Phenyl-piperazine-2-carboxylic Acid (Free Base)Rationale & Implications for Stability
Appearance Crystalline solidPotentially solid or semi-solidCrystalline solids are generally more physically stable and easier to handle during manufacturing than amorphous or oily substances.[3]
Aqueous Solubility High, especially at acidic to neutral pHLow, higher lipophilicityHigh solubility of the salt form is advantageous for dissolution and bioavailability but can sometimes increase susceptibility to hydrolytic degradation in solution.[4][5]
Melting Point HighLowerA higher melting point generally correlates with greater crystal lattice energy and, consequently, better physical stability.[5]
Hygroscopicity Likely to be hygroscopicLikely non-hygroscopic or less hygroscopicThis is a critical trade-off. The salt's potential to absorb moisture can lead to physical changes (deliquescence) and accelerate chemical degradation.[3][6] The free base often has an advantage here.
Chemical Stability Generally higherGenerally lowerThe protonation of the amine groups in the salt form protects them from oxidative degradation and other reactions.[7]

Chemical Stability: A Mechanistic Perspective

The inherent chemical reactivity of the free base and the protective nature of salt formation are central to their differing stability profiles.

Oxidative Degradation

The primary liability of the free base form is its susceptibility to oxidation. The lone pair of electrons on the piperazine nitrogens can be readily attacked by atmospheric oxygen or residual peroxides, leading to the formation of N-oxides and other degradation products.[7][8]

In stark contrast, the dihydrochloride salt demonstrates superior stability against oxidation. The protonation of the nitrogen atoms effectively sequesters the lone pair of electrons, rendering them unavailable for oxidative attack.[7] This is a significant advantage, as oxidation is a common degradation pathway for amine-containing pharmaceuticals.

Hydrolytic Degradation

Hydrolysis is a potential degradation pathway for many drug substances, with the rate being highly dependent on pH.[9] For 1-phenyl-piperazine-2-carboxylic acid, both the amide-like linkages within the piperazine ring and the carboxylic acid group could theoretically be involved. Studies on related phenylpiperazine derivatives show that they can be susceptible to degradation under strongly acidic or basic conditions.[8][9] While the salt form enhances solubility, this increased interaction with water could facilitate hydrolysis if the molecule is inherently labile. However, for many amines, salt formation improves stability overall.[2]

Diagram: Key Stability Differences

G cluster_0 Free Base cluster_1 Dihydrochloride Salt FB Free Base (N has lone pair) Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) FB->Oxidant Degradation_FB N-Oxide Degradants Oxidant->Degradation_FB Susceptible Salt Dihydrochloride Salt (N is protonated, NH₂⁺) Oxidant2 Oxidizing Agent (e.g., O₂, H₂O₂) Salt->Oxidant2 Stable Resistant to Oxidation Oxidant2->Stable Protected

Caption: Comparison of oxidative stability between the free base and dihydrochloride salt forms.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of the two forms, a series of standardized experiments must be conducted. These studies, often called forced degradation or stress testing, are crucial for identifying potential degradants and establishing stability-indicating analytical methods.[10][11][12]

Mandatory Workflow: Forced Degradation Study

Forced degradation studies deliberately expose the API to harsh conditions to accelerate degradation, providing critical insights into the molecule's intrinsic stability.[12][13]

G cluster_stress Stress Conditions (ICH Q1A) start Prepare Solutions of Free Base & Dihydrochloride Salt (e.g., 1 mg/mL) acid Acid Hydrolysis 0.1 N HCl, 60°C start->acid Expose for set time points base Base Hydrolysis 0.1 N NaOH, 60°C start->base Expose for set time points oxid Oxidation 3% H₂O₂, RT start->oxid Expose for set time points therm Thermal (Solution) 60°C start->therm Expose for set time points photo Photolytic ICH Q1B Light Source start->photo Expose for set time points analysis Analyze All Samples (Stressed & Control) by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate Data: - Calculate % Degradation - Identify Degradants - Compare Profiles analysis->evaluation

Sources

Comparative

Analytical Validation and Supplier Comparison for 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocol The Analytical Challenge: Mechanistic Profiling In pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocol

The Analytical Challenge: Mechanistic Profiling

In pharmaceutical development, piperazine derivatives serve as critical pharmacophores for a wide range of CNS and cardiovascular therapeutics. Among these, 1-phenyl-piperazine-2-carboxylic acid dihydrochloride (Molecular Formula: C₁₁H₁₄N₂O₂ • 2HCl; MW: 279.16 g/mol ) is a highly valuable, yet analytically challenging, synthetic intermediate.

As a Senior Application Scientist, I frequently see laboratories struggle to accurately validate the purity of this compound. The difficulty stems from its structural causality:

  • Zwitterionic Polarity: The presence of a carboxylic acid alongside secondary and tertiary piperazine nitrogens renders the free base highly polar.

  • Chromatographic Voiding: In standard Reversed-Phase Liquid Chromatography (RP-HPLC) utilizing C18 columns, this extreme hydrophilicity causes the compound to elute in the void volume, making impurity resolution impossible without heavy, MS-incompatible ion-pairing reagents.

  • Salt Stoichiometry: As a dihydrochloride salt, verifying the exact counter-ion ratio is critical. Excess HCl can degrade downstream reaction yields, while a partial free-base mixture skews stoichiometric calculations.

  • Weak Chromophore: The molecule possesses only a single, non-extended phenyl ring, resulting in weak UV absorbance. Relying solely on UV detection risks missing non-chromophoric aliphatic impurities (e.g., unreacted piperazine-2-carboxylic acid).

To establish a self-validating analytical system, we must abandon traditional RP-HPLC and employ an orthogonal, tri-modal approach: HILIC-CAD (Chromatographic Purity), 1H-qNMR (Absolute Mass Fraction), and Ion Chromatography (Stoichiometry).

This guide objectively compares three distinct batches using this framework:

  • Batch A (PrimeGrade): A premium commercial standard.

  • Batch B (StandardGrade): A generic commercial bulk batch.

  • Batch C (In-House): A crude laboratory-synthesized batch prior to recrystallization.

Orthogonal Validation Methodologies

Methodology 1: HILIC-UV/CAD for Organic Impurity Profiling

The Causality of the Method: To overcome the void-volume elution of RP-HPLC, we utilize 1 [1]. In HILIC, the mobile phase is highly organic (e.g., Acetonitrile), and water acts as the strong eluting solvent. The analyte partitions into a water-rich layer immobilized on a polar stationary phase (such as a zwitterionic sulfobetaine column), providing excellent retention for polar basic compounds [2].

Furthermore, because our analyte lacks a strong chromophore, we couple UV detection with a Charged Aerosol Detector (CAD). CAD provides a uniform, mass-based response independent of the molecule's optical properties, ensuring that non-UV-active impurities are accurately quantified.

HILIC_Mechanism A Sample Injection (Highly Polar Zwitterion) B HILIC Stationary Phase (Water-Rich Layer) A->B Optimized Path C RP-HPLC (C18) (Hydrophobic Surface) A->C Traditional Path D Analyte Partitioning & Electrostatic Retention B->D E Void Volume Elution (No Retention) C->E F Orthogonal Detection (UV 210nm + CAD) D->F

Fig 1. Chromatographic decision tree and HILIC retention mechanism for polar zwitterions.

Step-by-Step Protocol:

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid. Reasoning: pH 3.0 keeps the carboxylic acid partially protonated and the piperazine nitrogens fully ionized, preventing peak splitting.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: 85% B to 50% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm; CAD set to 35 °C evaporation temperature.

  • Sample Prep: Dissolve 1.0 mg/mL of the sample in 50:50 Acetonitrile/Water.

Methodology 2: Absolute Purity via 1H-qNMR

The Causality of the Method: Chromatography only provides relative purity (Area %). To determine the absolute mass fraction without requiring an identical, highly purified reference standard, we use 2 [3]. qNMR relies on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei responsible for that signal [4]. By co-weighing the sample with a traceable Internal Standard (IS), we create a self-validating thermodynamic measurement.

qNMR_Workflow Step1 Co-weighing Analyte + IS Step2 Dissolution (D2O) Step1->Step2 Step3 1H-NMR Acquisition (Relaxation > 5x T1) Step2->Step3 Step4 Signal Integration Step3->Step4 Step5 Mass Fraction Calculation Step4->Step5

Fig 2. Quantitative NMR (qNMR) workflow for absolute mass fraction purity determination.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Maleic acid (NIST SRM traceable). Reasoning: Maleic acid produces a sharp singlet at ~6.3 ppm in D₂O, which sits perfectly in the empty spectral window between the analyte's aliphatic piperazine protons (3.0–4.5 ppm) and aromatic phenyl protons (6.8–7.5 ppm).

  • Sample Prep: Accurately co-weigh ~15 mg of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride and ~5 mg of Maleic acid on a microbalance (d = 0.001 mg). Dissolve in 0.8 mL of D₂O. Reasoning: D₂O is used because the dihydrochloride salt is highly water-soluble and insoluble in CDCl₃.

  • Acquisition: 400 MHz or higher NMR. Use a 90° pulse with a relaxation delay (D1) of 30 seconds. Reasoning: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons to ensure complete magnetization recovery and accurate integration.

  • Calculation: Calculate mass fraction using the standard qNMR equation comparing the integrated area of the analyte's aromatic protons against the IS singlet.

Methodology 3: Counter-Ion Stoichiometry via Ion Chromatography (IC)

The Causality of the Method: To confirm the "dihydrochloride" status, we must measure the chloride mass fraction. The theoretical chloride content for C₁₁H₁₄N₂O₂ • 2HCl is 25.40%.

  • System: Suppressed conductivity Ion Chromatography.

  • Column: Anion-exchange column (e.g., Dionex IonPac AS11).

  • Eluent: KOH gradient (generated electrolytically).

  • Validation: Compare the experimental Cl⁻ mass % against the theoretical 25.40%.

Comparative Data Analysis

We subjected the three batches to the orthogonal testing framework. The quantitative data is summarized below.

Table 1: HILIC-CAD Chromatographic Purity (Relative Area %)

Note: UV (254 nm) often overestimates purity by failing to detect aliphatic impurities. CAD provides a truer representation of total organic impurities.

BatchUV Purity (254 nm)CAD Purity (Mass-based)Major Impurity Detected (CAD)
Batch A (PrimeGrade) 99.8%99.5% None significant
Batch B (StandardGrade) 98.5%96.2% Unreacted piperazine-2-carboxylic acid (2.1%)
Batch C (In-House) 94.1%88.7% Regioisomers & aliphatic degradation products
Table 2: qNMR Absolute Purity & IC Stoichiometry

Note: qNMR reveals the true mass fraction of the active moiety, accounting for invisible mass like residual water or inorganic salts.

BatchqNMR Absolute Purity (w/w %)IC Chloride Content (w/w %)Stoichiometric Assessment
Theoretical Target 100.0% 25.40% Exact Dihydrochloride
Batch A (PrimeGrade) 99.1% ± 0.2%25.35%Perfect 1:2 molar ratio
Batch B (StandardGrade) 94.8% ± 0.4%27.10%Excess HCl (acidic batch)
Batch C (In-House) 85.2% ± 0.5%22.80%Incomplete salt formation / free-base mix

Conclusion & Scientist's Verdict

Relying solely on traditional RP-HPLC-UV for the validation of polar zwitterionic salts like 1-phenyl-piperazine-2-carboxylic acid dihydrochloride is a fundamentally flawed approach that will lead to overestimation of purity.

Through our orthogonal validation framework, we established the following:

  • Performance Comparison: Batch A (PrimeGrade) is the only batch suitable for sensitive downstream biological assays or strict API synthesis, demonstrating near-perfect dihydrochloride stoichiometry (25.35% Cl⁻) and an absolute qNMR purity of 99.1%.

  • Hidden Impurities: Batch B (StandardGrade) appeared acceptable under standard UV detection (98.5%), but HILIC-CAD revealed significant non-chromophoric aliphatic impurities (dropping purity to 96.2%). Furthermore, IC analysis showed excess chloride (27.10%), indicating residual hydrochloric acid that could poison downstream metal-catalyzed coupling reactions.

  • Methodological Best Practice: Laboratories must adopt3 [5] for absolute mass fraction determination of complex salts, paired with HILIC-CAD for organic impurity profiling.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Source: merckmillipore.
  • Source: acs.
  • Source: patsnap.
  • Stimuli Article (qNMR)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Phenyl-piperazine-2-carboxylic acid dihydrochloride
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